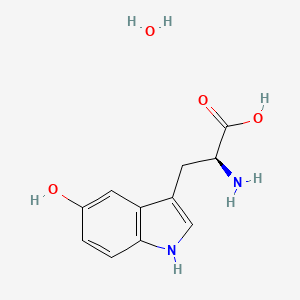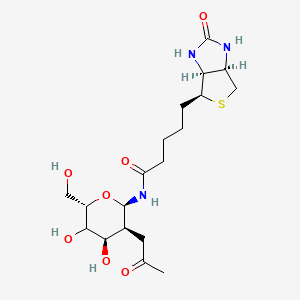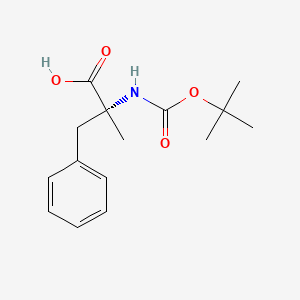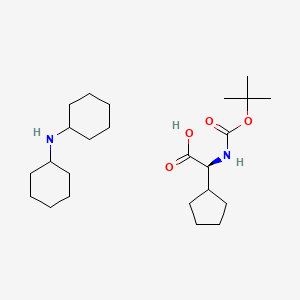
5-Hydroxy-L-tryptophan hydrate
Overview
Description
5-Hydroxy-L-tryptophan hydrate is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enhanced Synthesis : A study developed a novel cofactor regeneration process to enhance the synthesis of 5-HTP using modified L-phenylalanine 4-hydroxylase. This method showed potential for efficient 5-HTP production (Hara & Kino, 2013).
Safety Evaluation : An evaluation of the safety of 5-HTP as a dietary supplement found no definitive cases of toxicity, supporting its use in lieu of L-Tryptophan (Das et al., 2004).
Biochemical Studies : The in vivo estimation of tryptophan hydroxylation in rat brain nuclei was measured, providing insights into serotonin synthesis (Tappaz & Pujol, 1980).
Neurotransmitter Precursor Synthesis : The synthesis of L-5-hydroxytryptophan, an important neurotransmitter precursor, was improved through engineered tryptophan synthase (Xu et al., 2021).
Biological Applications : A study investigated the formation of 5-HTP in Griffonia simplicifolia, a plant known for its physiological activity, highlighting its potential in medical and ecological considerations (Fellows & Bell, 1970).
Protein-Protein Interactions and Folding : 5-Hydroxytryptophan was used as a probe to study protein-protein interactions and folding transitions in complex protein systems, showing its utility in biochemical research (Corrêa & Farah, 2005).
Pharmacology and Toxicology : Research on 5-HTP's natural occurrence, analysis, biosynthesis, and physiological effects provides insights into its pharmacological and toxicological implications (Maffei, 2020).
Mechanism of Action
Target of Action
5-Hydroxy-L-tryptophan (5-HTP) is a naturally occurring amino acid and a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . The primary target of 5-HTP is the serotonin receptor in the brain . Serotonin, also known as 5-hydroxytryptamine (5-HT), plays a crucial role in maintaining mood balance .
Mode of Action
5-HTP is decarboxylated to serotonin (5-hydroxytryptamine or 5-HT) by the enzyme aromatic-L-amino-acid decarboxylase with the help of vitamin B6 . This reaction occurs both in nervous tissue and in the liver . 5-HTP crosses the blood–brain barrier, while 5-HT does not . Therefore, 5-HTP’s ability to cross the blood-brain barrier allows it to directly increase central nervous system synthesis of serotonin .
Biochemical Pathways
5-HTP is produced from the amino acid tryptophan through the action of the enzyme tryptophan hydroxylase . Tryptophan hydroxylase is one of the biopterin-dependent aromatic amino acid hydroxylases . Production of 5-HTP is the rate-limiting step in 5-HT (serotonin) synthesis . 5-HTP is normally rapidly converted to 5-HT by amino acid decarboxylase .
Pharmacokinetics
The pharmacokinetics of 5-HTP involves its absorption, distribution, metabolism, and excretion. After oral administration, 5-HTP is rapidly absorbed from the gastrointestinal tract . It is then decarboxylated to serotonin in both nervous tissue and the liver . The conversion of 5-HTP to serotonin is a vitamin B6-dependent process . The produced serotonin can cross the blood-brain barrier and exert its effects .
Result of Action
The primary result of 5-HTP action is an increase in the levels of serotonin in the brain . Serotonin is a neurotransmitter that plays a crucial role in mood regulation . Therefore, 5-HTP is often used as a dietary supplement for use as an antidepressant, appetite suppressant, and sleep aid . It has shown therapeutic promise in a range of CNS disorders .
Action Environment
The action of 5-HTP can be influenced by various environmental factors. For instance, gut bacteria can metabolize 5-HTP to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . The production of 5-HI is inhibited upon pH reduction in in vitro studies . Moreover, when administered orally in rats, 5-HI significantly accelerates the total gut transit time (TGTT) . Therefore, the gut microbiota and pH levels can influence the action and efficacy of 5-HTP .
Safety and Hazards
Future Directions
Research conducted at Duke University in mice have demonstrated that 5-HTP when administered as slow-release appears to gain drug properties . The current study proposes the natural amino acid, namely tryptophan, as a biodegradable gas hydrate promotor for desalination applications to speed up the hydrate formation process .
Biochemical Analysis
Biochemical Properties
5-HTP is produced from L-tryptophan by the enzyme tryptophan hydroxylase (TPH) and its decarboxylation yields serotonin . This reaction occurs both in nervous tissue and in the liver . 5-HTP is involved in the serotonin production pathway in enterochromaffin cells via Tryptophan hydroxylase 1 (TpH1) .
Cellular Effects
5-HTP has been used in alternative medicine as a possibly effective aid in treating depression . Other uses not proven with research have included anxiety, down syndrome, alcohol withdrawal, Alzheimer’s disease, headaches, attention deficit disorder, muscle spasms in the mouth, fibromyalgia, premenstrual syndrome, seizures, weight loss, Parkinson’s disease, and sleep disorders .
Molecular Mechanism
5-HTP is decarboxylated to serotonin (5-hydroxytryptamine or 5-HT) by the enzyme aromatic-L-amino-acid decarboxylase with the help of vitamin B6 . This reaction occurs both in nervous tissue and in the liver . 5-HTP crosses the blood–brain barrier, while 5-HT does not .
Temporal Effects in Laboratory Settings
In a two-stage fermentation process for the production of 5-HTP and serotonin, the first strain is a highly efficient 5-HTP producer, and after fermentation, the supernatant is separated and used for the production of serotonin .
Dosage Effects in Animal Models
At high doses (100–200 mg per kg of body weight), 5-HTP has been associated with serotonin syndrome in lab animals, a severe condition caused by high levels of serotonin in the body .
Metabolic Pathways
The tryptophan metabolism follows three major pathways: direct transformation of Trp by the gut microbiota; through the kynurenine pathway in both immune and epithelial cells via indoleamine 2,3-dioxygenase (IDO) 1; the serotonin production pathway in enterochromaffin cells via Trp hydroxylase 1 (TpH1) .
Transport and Distribution
After oral administration, 5-HTP is absorbed by the upper intestine .
Subcellular Localization
5-HTP is produced from tryptophan by tryptophan hydroxylase (TPH) and its decarboxylation yields serotonin, a monoamine neurotransmitter involved in the modulation of mood, cognition, reward, learning, memory, sleep and numerous other physiological processes . 5-HT is further transformed to melatonin, the hormone primarily released by the pineal gland that regulates the sleep–wake cycle .
Properties
IUPAC Name |
(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H2/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHHMHBYEZJGNC-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639876 | |
| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207386-94-5, 314062-44-7 | |
| Record name | L-Tryptophan, 5-hydroxy-, hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207386-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)





![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)
![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)
![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)
